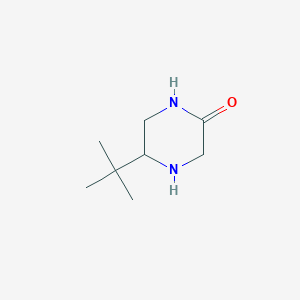
(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a compound that is synthesized in the laboratory for scientific research purposes. This compound has gained attention in recent years due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to induce apoptosis in cancer cells and have potential as a treatment for cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea are not well characterized. However, the compound has been shown to exhibit antitumor activity in vitro and in vivo. Additionally, it has been shown to induce apoptosis in human prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea in lab experiments is its potential as a treatment for cancer. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases. One limitation of using the compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea. One direction is to investigate the compound's potential as a treatment for other types of cancer. Another direction is to further investigate the compound's mechanism of action and its effects on histone deacetylase activity. Additionally, the compound could be investigated for its potential as a treatment for other neurodegenerative diseases.
Synthesemethoden
The synthesis of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 4-fluorobenzylamine with ethyl isocyanate to form 1-(4-fluorobenzyl)urea. The resulting compound is then reacted with 4-piperidinemethanol to form 1-(4-fluorobenzyl)-4-(4-piperidinemethyl)urea. Finally, the compound is reacted with furan-2-carbaldehyde to form (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea has potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity in vitro and in vivo. Additionally, it has been shown to inhibit the growth of human prostate cancer cells by inducing apoptosis. The compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c22-18-5-3-16(4-6-18)14-23-21(27)24-15-17-9-11-25(12-10-17)20(26)8-7-19-2-1-13-28-19/h1-8,13,17H,9-12,14-15H2,(H2,23,24,27)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOXBKUHCGGFB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2615940.png)
![6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine](/img/structure/B2615943.png)
![3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2615944.png)
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)
![Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2615947.png)
![ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2615948.png)



![5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2615956.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2615957.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2615959.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2615961.png)